REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([O:13][C:14](=[O:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[CH3:12]>>[CH2:11]([O:13][C:14](=[O:19])[CH:15]([C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH:16]([CH3:18])[CH3:17])[CH3:12]
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Name
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|
Quantity
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2.5 mL
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)Cl)C=C1
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Name
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|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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C(C)OC(CC(C)C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)OC(C(C(C)C)C(C1=CC=C(C=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 82% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |